molecular formula C8H10ClF2NO B2463219 2-(Difluoromethoxy)-4-methylaniline hydrochloride CAS No. 1431962-99-0

2-(Difluoromethoxy)-4-methylaniline hydrochloride

Cat. No.: B2463219
CAS No.: 1431962-99-0
M. Wt: 209.62
InChI Key: BQEMDYFBTKCASQ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline precursor. One common method is the reaction of 4-methylaniline with difluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)-4-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-4-chloroaniline
  • 2-(Difluoromethoxy)-4-bromoaniline
  • 2-(Difluoromethoxy)-4-nitroaniline

Uniqueness

2-(Difluoromethoxy)-4-methylaniline hydrochloride is unique due to the presence of both the difluoromethoxy and methylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-4-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-5-2-3-6(11)7(4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEMDYFBTKCASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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